Decafluorotriphenylphosphine oxide

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become cornerstones of modern chemical research due to the unique properties imparted by the fluorine atom. As the most electronegative element, fluorine's incorporation into organic molecules can dramatically alter their physical, chemical, and biological characteristics. tcichemicals.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the exceptional thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org This stability is a key reason for their widespread use.

The applications of fluorinated organic compounds are extensive, spanning materials science, medicine, and agriculture. wikipedia.org In materials science, they are integral to the production of specialty lubricants, fire-fighting foams, and liquid crystal displays. alfa-chemistry.comwikipedia.org For instance, fluoropolymers are valued for their low friction coefficients and non-flammability. wikipedia.org In the pharmaceutical and agrochemical industries, the introduction of fluorine atoms can enhance a molecule's metabolic stability and binding affinity, with estimates suggesting that 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric changes in a molecule's geometry. alfa-chemistry.com

Overview of Organophosphorus(V) Compounds: Phosphine (B1218219) Oxides as a Class

Organophosphorus compounds are organic molecules containing phosphorus. wikipedia.org They are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) being the most predominant classes. wikipedia.orgrsc.org Organophosphorus(V) compounds feature a pentavalent phosphorus center, typically in a tetrahedral geometry. rsc.org This category includes important functional groups such as phosphates, phosphonates, and phosphine oxides. wikipedia.orgwikipedia.org

Phosphine oxides are a prominent class of organophosphorus(V) compounds with the general formula OPX₃, where X is typically an alkyl or aryl group. wikipedia.orgscribd.com These compounds are characterized by a phosphoryl functional group, which consists of a phosphorus-oxygen double bond (P=O). scribd.com The P=O bond is short and strong, contributing to the high thermal stability of phosphine oxides, which often decompose only at temperatures above 450 °C. scribd.com A common synthetic route to tertiary phosphine oxides is the oxidation of the corresponding organophosphines (R₃P). wikipedia.org They also arise as byproducts in significant organic reactions like the Wittig reaction. wikipedia.orgscribd.com Phosphine oxides are utilized as ligands in catalysis and are increasingly studied for applications in materials science, such as in the development of materials for phosphorescent organic light-emitting diodes (PhOLEDs). rsc.orgscribd.com

Decafluorotriphenylphosphine Oxide: A Compound of Research Interest within the Fluorinated Organophosphorus Landscape

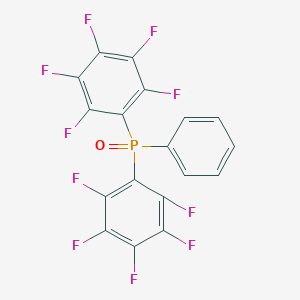

Within the diverse field of fluorinated organophosphorus chemistry, this compound (DFTPPO) represents a molecule of significant research interest. This compound, with the molecular formula C₁₈H₅F₁₀OP, integrates the structural features of a phosphine oxide with the unique properties of highly fluorinated aromatic rings. nih.gov It is the oxidized form of Decafluorotriphenylphosphine (DFTPP). synectics.net The presence of two pentafluorophenyl groups and one phenyl group attached to the central phosphorus atom creates a unique electronic and steric environment. The study of such compounds is crucial for developing new materials and catalysts with tailored properties, leveraging the stability and reactivity conferred by both the phosphine oxide group and the extensive fluorination. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5F10OP/c19-7-9(21)13(25)17(14(26)10(7)22)30(29,6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDKBGZCHVGKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5F10OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Decafluorotriphenylphosphine Oxide

General Reactivity of Phosphine (B1218219) Oxides in Organic Reactions

Phosphine oxides (R₃P=O) are highly stable tetrahedral phosphorus compounds characterized by a polar and strong phosphorus-oxygen (P=O) bond. wikipedia.org This stability means they are often the thermodynamic endpoint of many important organic reactions where phosphines are used as reagents, such as the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.orgru.nl In these processes, the formation of the strong P=O bond provides the thermodynamic driving force for the transformation. ru.nl Consequently, phosphine oxides are frequently generated as stoichiometric byproducts. ru.nl

The general reactivity of phosphine oxides is dominated by the chemistry of the P=O group. While the bond is strong, the oxygen atom is nucleophilic and can react with strong electrophiles. ru.nl However, the most synthetically valuable transformation for phosphine oxides is their reduction, or deoxygenation, back to the corresponding trivalent phosphines. wikipedia.org This regeneration is crucial for recycling valuable phosphine ligands and reagents, which is of increasing importance for both economic and environmental reasons, often referred to as "closing the phosphorus cycle". acs.org

Reduction Reactions for Phosphine Oxide Deoxygenation

The deoxygenation of phosphine oxides is a fundamental transformation to regenerate tertiary phosphines. wikipedia.org This reduction is challenging due to the high thermodynamic stability of the P=O bond. acs.org The process typically requires the use of strong, oxophilic reducing agents, with silicon-based reagents being particularly common and effective. wikipedia.org The reaction can be broadly categorized into stoichiometric and catalytic processes, with significant research focused on developing mild and selective methods. wikipedia.org

A significant challenge in phosphine oxide reduction is achieving chemoselectivity, which is the ability to reduce the P=O group in the presence of other reducible functional groups, such as ketones, aldehydes, esters, nitriles, or olefins. organic-chemistry.orgorganic-chemistry.org Traditional reducing agents are often too harsh and unselective. nih.gov Modern strategies have overcome this by employing specialized reagents and catalysts.

One highly effective approach involves the use of inexpensive silanes, like phenylsilane (B129415) or poly(methylhydrosiloxane) (B7799882) (PMHS), in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org These systems can smoothly reduce a wide array of aromatic and aliphatic phosphine oxides while leaving sensitive functionalities intact. organic-chemistry.org Another powerful and highly chemoselective reductant is 1,3-diphenyl-disiloxane (DPDS), which can reduce phosphine oxides without any additive, even in the presence of highly reactive groups like aldehydes and nitro groups. nih.govexlibrisgroup.com The development of these methods allows for the direct recycling of phosphine oxide byproducts without the need for protecting group strategies. organic-chemistry.org

Interactive Table 1: Comparison of Chemoselective Reduction Systems This table summarizes key features of modern chemoselective reagents for phosphine oxide reduction.

| Reductant System | Catalyst/Additive | Tolerated Functional Groups | Key Advantages |

| Phenylsilane (PhSiH₃) | Diphenyl phosphoric acid | Ketones, aldehydes, olefins, nitriles, esters organic-chemistry.org | Metal-free, uses inexpensive reagents organic-chemistry.org |

| 1,3-Diphenyl-disiloxane (DPDS) | None (or catalytic Brønsted acid for rate enhancement) | Aldehydes, nitro, esters, cyano groups nih.govexlibrisgroup.com | Highly chemoselective, can be additive-free nih.govexlibrisgroup.com |

| Tetramethyldisiloxane (TMDS) | Copper complexes (e.g., Cu(OTf)₂) | Ketones, esters, olefins organic-chemistry.org | Good selectivity for various functional groups organic-chemistry.org |

Catalytic Systems in Phosphine Oxide Reduction

Catalysis is key to developing milder and more efficient reduction protocols. Various catalytic systems have been established, moving away from harsh stoichiometric reagents.

Brønsted Acid Catalysis : Metal-free reductions can be achieved using silanes in the presence of catalytic amounts of specific Brønsted acids, such as diaryl phosphoric acids. organic-chemistry.org Electron-withdrawing groups on the acid catalyst can enhance reactivity. organic-chemistry.org This approach is notable for its convenience and safety, as it can even be performed under air. organic-chemistry.org

Titanium-Based Catalysis : A common system employs tetramethyldisiloxane (TMDS) as the hydride source with a catalytic amount of Ti(OiPr)₄. organic-chemistry.org This method is effective for reducing triaryl, trialkyl, and diphosphine oxides. organic-chemistry.org The efficiency can be significantly improved by using a drying agent to remove water byproducts, allowing the reaction to proceed at lower temperatures. researchgate.net

Copper-Based Catalysis : Copper complexes, such as copper(II) triflate (Cu(OTf)₂), have been used to catalyze the reduction of phosphine oxides with TMDS. organic-chemistry.org This system demonstrates good selectivity in the presence of other reducible groups. organic-chemistry.org

Indium-Based Catalysis : InBr₃ has been introduced as an efficient catalyst for the reduction of various tertiary and secondary phosphine oxides in combination with TMDS. researchgate.net While effective, this system was found to be incompatible with substrates containing a double bond attached to the phosphorus center. researchgate.net

Interactive Table 2: Overview of Catalytic Systems for Phosphine Oxide Reduction This table compares different catalytic systems used for the deoxygenation of phosphine oxides.

| Catalyst | Reductant | Typical Conditions | Scope |

| Diaryl Phosphoric Acid | Phenylsilane (PhSiH₃) | Toluene, 80-110 °C | Wide range of phosphine oxides, high chemoselectivity organic-chemistry.org |

| Ti(OiPr)₄ | TMDS | Methylcyclohexane, 60-100 °C | Triaryl, trialkyl, and diphosphine oxides organic-chemistry.orgresearchgate.net |

| Cu(OTf)₂ | TMDS | Toluene, 110 °C | Functionalized aromatic and aliphatic phosphine oxides organic-chemistry.org |

| InBr₃ | TMDS | Toluene, 100 °C | Tertiary and secondary, aliphatic and aromatic phosphine oxides researchgate.net |

Mechanistic Studies of Phosphine Oxide Reduction

The mechanism of phosphine oxide reduction varies with the specific reagent and catalyst system used. For reductions using phenylsilane, a nonpolar mechanism has been established through kinetic measurements and Density Functional Theory (DFT) calculations, challenging an earlier proposed polar, two-step mechanism. kul.pl Computational studies also suggest that the reactivity is driven by the enhanced oxophilicity of catalytically generated electron-deficient silane (B1218182) species. rsc.org A key intermediate in many silane-based reductions is a hypercoordinate silicon(IV) species. researchgate.net

In the Ti(OiPr)₄/hydrosiloxane system, Electron Spin Resonance (ESR) spectra have provided evidence for a single-electron transfer (SET) mechanism. researchgate.netacs.org The detection of Ti(III) species supports the proposal that the reaction proceeds via a redox pathway involving the titanium catalyst. researchgate.net The stereochemical outcome of the reduction—whether it proceeds with retention or inversion of configuration at a chiral phosphorus center—is highly dependent on the reagents and conditions, a factor of critical importance in the synthesis of chiral phosphine ligands. wikipedia.orgrsc.org

Role of Decafluorotriphenylphosphine Oxide in Analytical System Tuning and Calibration

Beyond its place within the general class of phosphine oxides, this compound (DFTPPO) has a distinct and crucial role in analytical chemistry. Its unique properties make it an ideal reference compound for the calibration and performance evaluation of sophisticated analytical instrumentation.

This compound is widely used as a tuning and mass calibration standard, particularly for Gas Chromatography/Mass Spectrometry (GC/MS) systems. synectics.netgreenrivertech.com.twfloridadep.gov In accordance with methodologies like those specified by the U.S. Environmental Protection Agency (EPA), DFTPPO is introduced into the mass spectrometer to verify that the instrument is tuned correctly and can produce a mass spectrum that meets established performance criteria. synectics.netepa.gov

The compound is chosen for this purpose because it reliably fragments in a predictable manner under standard electron ionization (EI) conditions (70 eV). synectics.net This fragmentation produces a series of characteristic ions across a wide and useful mass range. The instrument's performance is verified by checking if the mass-to-charge ratios (m/z) and, crucially, the relative abundances of these key fragment ions fall within specified acceptance limits. synectics.netepa.gov This ensures the accuracy of mass assignments, resolution, and sensitivity across the spectrum before analyzing unknown samples. synectics.net An average spectrum taken across the chromatographic peak of DFTPPO can be used to evaluate system performance. synectics.net

Interactive Table 3: EPA Mass Spectrometry Tuning Criteria for DFTPPO This table details the key ions and abundance criteria for the GC/MS tuning standard this compound (DFTPPO) as specified in EPA methods.

| Mass (m/z) | Required Relative Abundance (%) | Purpose of Checkpoint |

| 77 | Present, major ion | Low mass sensitivity check synectics.netepa.gov |

| 168 | Present, major ion | Mid-mass sensitivity check synectics.netepa.gov |

| 169 | 4-10% of mass 168 | Mid-mass resolution and isotope ratio accuracy synectics.netepa.gov |

| 271 | Present, major ion (Base Peak) | Base peak stability and definition synectics.netepa.gov |

| 365 | 5-10% of base peak | Baseline threshold and high-mass sensitivity synectics.netepa.gov |

| 442 | >40% of base peak | High mass sensitivity check |

| 443 | 15-24% of mass 442 | High-mass resolution and isotope ratio accuracy |

Gas Chromatography-Mass Spectrometry (GC/MS) Tuning and Performance Criteria

A review of established analytical protocols, particularly those outlined by the U.S. Environmental Protection Agency (EPA), indicates that the standard compound for GC/MS tuning and performance evaluation for the analysis of semivolatile organic compounds is Decafluorotriphenylphosphine (DFTPP), not its oxide. Methods such as EPA 8270 consistently reference DFTPP for verifying instrument calibration and inertness. Given that the scope of this article is strictly limited to this compound (DFTPPO), and the supporting literature does not specify its use for GC/MS tuning, a detailed discussion of GC/MS performance criteria for this compound is not applicable.

Liquid Chromatography-Mass Spectrometry (LC/MS) Tuning

This compound (DFTPPO) serves as a critical tuning compound for Liquid Chromatography-Mass Spectrometry (LC/MS) systems, particularly those employing a particle beam (PB) interface. Its use is specified in EPA methodologies for the analysis of nonvolatile compounds, such as EPA Method 8325 and EPA Method 553. epa.govepa.govfloridahealth.govfloridahealth.gov

The purpose of using DFTPPO is to calibrate and verify the mass and abundance scales of the mass spectrometer, ensuring the system performs with adequate sensitivity, mass resolution, and spectral integrity before analyzing samples. epa.govepa.gov According to EPA Method 553, the spectrometer must be capable of producing a mass spectrum that meets all specified criteria when 500 ng or less of DFTPPO is introduced into the LC. epa.gov The system is tuned by adjusting operating parameters until optimum sensitivity and precision are achieved for a maximum number of target compounds. epa.gov This calibration must be performed while a solvent mixture, typically 50% v/v acetonitrile:water, is pumped through the LC column and the particle beam interface. epa.gov

The key performance criteria for DFTPPO tuning in LC/MS, as outlined in EPA methods, are summarized in the table below. The mass spectrometer's ion source must be manually adjusted to meet these criteria before proceeding with sample analysis. epa.gov

Interactive Data Table: LC/MS Tuning Criteria for this compound (DFTPPO)

This table details the ion abundance criteria required for system performance tests using DFTPPO as specified in EPA Methods 553 and 8325. epa.govepa.gov

| Mass (m/z) | Relative Abundance Criteria | Purpose of Specification |

|---|---|---|

| 77 | Present, major ion | Low mass sensitivity |

| 168 | Present, major ion | Mid-mass sensitivity |

| 169 | 4 - 10% of m/z 168 | Mid-mass resolution and isotope ratio |

| 271 | Present, major ion, Base Peak | Base peak |

| 365 | 5 - 10% of base peak | Baseline threshold check |

| 438 | Present | High mass sensitivity |

| 458 | Present | Molecular ion |

Interaction with Fluorinating Reagents in Chemical Processes

The chemical reactivity of this compound is largely dictated by the strong, stable phosphoryl (P=O) bond and the electronic effects of the ten fluorine atoms on the phenyl rings. Phosphine oxides, in general, are highly stable compounds and are often the thermodynamic endpoint of reactions involving organophosphorus(III) compounds. enamine.netrsc.orgresearchgate.net The P=O bond is characterized by a significant bond strength, making it resistant to cleavage.

The presence of two perfluorophenyl (C6F5) groups makes the phosphorus atom in DFTPPO highly electron-deficient. This electronic characteristic significantly influences its interaction with fluorinating reagents.

Interaction with Electrophilic Fluorinating Reagents: Electrophilic fluorinating agents, such as those of the N-F class (e.g., Selectfluor™), function by transferring an electrophilic fluorine atom ("F+"). rsc.org These reagents seek out electron-rich centers. The phosphorus atom in DFTPPO is already in a high oxidation state (P(V)) and is severely electron-deficient due to the adjacent electronegative oxygen and perfluorinated rings. Consequently, a reaction with an electrophilic fluorinating agent at the phosphorus center is highly unfavorable. Specific studies detailing such interactions are not prominent in the surveyed literature, which is consistent with the expected low reactivity.

Interaction with Nucleophilic Fluorinating Reagents: Nucleophilic fluorinating reagents (e.g., KF, CsF) provide a fluoride (B91410) anion (F-) as the reactive species. diva-portal.org These reagents react with electrophilic centers. While the phosphorus atom in DFTPPO is electrophilic, it is sterically shielded, and the P=O bond is not a typical leaving group. Nucleophilic attack at the phosphorus center would require displacement of either a phenyl ring or the oxygen atom, both of which are energetically costly processes. The oxygen of the phosphoryl group is a poor leaving group, and its departure would require a significant input of energy or conversion into a better leaving group, a transformation for which specific protocols involving DFTPPO are not described in the literature. Therefore, significant reactivity with nucleophilic fluorinating agents under standard conditions is not expected.

Coordination Chemistry and Ligand Properties of Decafluorotriphenylphosphine Oxide

Phosphine (B1218219) Oxides as Ligands in Metal Complexes

Phosphine oxides are a significant class of ligands in coordination chemistry, characterized by a phosphoryl group (P=O). They function as hard Lewis bases, primarily interacting with metal centers through the phosphoryl oxygen atom to form M-O bonds. wikipedia.org The basicity of the phosphoryl oxygen, a key determinant of its coordinating ability, is modulated by the electronic properties of the substituents attached to the phosphorus atom. bohrium.com Generally, trialkylphosphine oxides are stronger Lewis bases and thus better ligands than their triarylphosphine oxide counterparts. wikipedia.org These ligands typically form complexes with hard metal centers. wikipedia.org The interaction can sometimes result in changes to the P=O bond distance upon coordination compared to the free ligand, which can be indicative of the complex's catalytic potential. bohrium.com

The primary donor atom in a phosphine oxide ligand is the oxygen atom of the phosphoryl group. wikipedia.org This oxygen acts as a hard Lewis base, making phosphine oxides particularly suitable for coordinating with hard Lewis acidic metal ions. wikipedia.orglibretexts.org The strength of the metal-ligand interaction is directly related to the Lewis basicity of the ligand. libretexts.org The nature of the organic substituents on the phosphorus atom significantly influences the nucleophilicity and basicity of the phosphoryl oxygen. bohrium.com Electron-donating groups increase the electron density on the oxygen, enhancing its donor capability, while electron-withdrawing groups have the opposite effect.

The presence of perfluorinated aromatic rings, as in decafluorotriphenylphosphine oxide, exerts a powerful electronic influence on the ligand's properties. Fluorine is the most electronegative element, and a polyfluorinated aryl group is strongly electron-withdrawing. This inductive effect significantly reduces the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen.

Secondary Phosphine Oxides as Bifunctional Ligands: Analogous Concepts

To fully appreciate the ligand behavior of tertiary phosphine oxides like this compound, it is useful to consider the analogous concepts from secondary phosphine oxides (SPOs). SPOs, which have the general formula R₂P(O)H, are distinguished by a tautomeric equilibrium between the pentavalent phosphine oxide form and a trivalent phosphinous acid form (R₂P-OH). wikipedia.orgresearchgate.netnih.govrsc.org

This tautomerism is the source of the rich and versatile coordination chemistry of SPOs, allowing them to act as bifunctional ligands. researchgate.netfreixagroup.comresearchgate.net While the pentavalent oxide form is typically predominant, making the ligands air-stable, coordination to a metal center can shift the equilibrium toward the trivalent phosphinous acid tautomer. nih.govrsc.org In this form, the SPO coordinates to the metal through the phosphorus atom, behaving like a traditional phosphine ligand. rsc.org This ability to coordinate via either the oxygen or the phosphorus atom gives SPOs unique bifunctionality, which has been widely exploited in homogeneous catalysis. researchgate.netfreixagroup.com

It is crucial to note that this compound is a tertiary phosphine oxide, lacking the P-H proton necessary for this tautomerism. Therefore, it behaves exclusively as a monodentate ligand, coordinating through the phosphoryl oxygen, and does not exhibit the bifunctional properties characteristic of SPOs.

Influence on Metal Coordination Environment and Complex Stability

For this compound, the strong electron-withdrawing nature of the ten fluorine atoms reduces the basicity of the phosphoryl oxygen. This would be expected to decrease the thermodynamic stability constant of its complexes compared to those of more basic phosphine oxides like triphenylphosphine (B44618) oxide, particularly for interactions driven primarily by electrostatics. libretexts.org

Data Tables

Table 1: Selected Bond Parameters in Metal-Phosphine Oxide Complexes

| Complex | Metal-Oxygen (M-O) Bond Length (Å) | Phosphorus-Oxygen (P-O) Bond Length (Å) | M-O-P Angle (°) | Reference |

| NiCl₂[OP(C₆H₅)₃]₂ | 1.96 | 1.51 | 151 | wikipedia.org |

| [Sm(F₇-acac)₃{(ArF)₃PO}₂] | 2.368(5) | Not provided | Not provided | mdpi.com |

| [Yb(F₇-acac)₃{(ArF)₃PO}₂] | 2.269(4) | Not provided | Not provided | mdpi.com |

| Au₁₁(PPh₂O)₁₀ | Not provided | 1.55 (average) | Not provided | helmholtz-berlin.de |

Note: (ArF)₃PO represents a perfluorinated tris-aryl phosphine oxide.

Catalytic Applications and Mechanistic Investigations

Phosphine (B1218219) Oxide Involvement in Homogeneous Catalysis

Homogeneous catalysis involves a catalyst in the same phase as the reactants, typically in a liquid solution. This setup allows for high catalyst-reactant interaction, often leading to high activity and selectivity under mild conditions. wikipedia.org While tertiary phosphines are ubiquitous ligands in homogeneous catalysis, their corresponding oxides have also demonstrated significant utility. Phosphine oxides can function as ligands that coordinate to metal centers, influencing their stability, activity, and selectivity. nih.govresearchgate.netrsc.org

Tertiary phosphine oxides are hard Lewis bases that coordinate to transition metals through the phosphoryl oxygen atom. wikipedia.org This interaction can stabilize catalytic species, prevent metal aggregation, and modulate the electronic environment of the metal center.

Research has shown that triphenylphosphine (B44618) oxide can act as a beneficial stabilizing ligand in palladium-catalyzed cross-coupling reactions. nih.gov For instance, in the Hiyama coupling of potassium (4-methoxyphenyl)dimethylsilanolate with various aryl bromides, the addition of triphenylphosphine oxide (Ph₃P=O) was crucial for achieving good yields in short reaction times. nih.gov The phosphine oxide ligand is believed to stabilize the palladium catalyst, preventing its decomposition and facilitating the catalytic cycle. nih.gov

Similarly, mixed amino phosphine oxide ligands have been found to generate highly active and selective rhodium catalysts for the hydroformylation of styrene. psu.edu The phosphine oxide moiety, in cooperation with the amino group, coordinates to the rhodium center, leading to enhanced performance compared to the analogous phosphine-based ligands. psu.edu The coordination of the P=O group is generally weaker than that of a P(III) center, a property that can lead to hemilability, where the ligand can reversibly bind and unbind, potentially opening up a coordination site for substrate activation. wikipedia.org

For decafluorotriphenylphosphine oxide, the strong electron-withdrawing nature of the perfluorinated rings would significantly reduce the Lewis basicity of the phosphoryl oxygen. This would likely result in weaker coordination to a metal center compared to triphenylphosphine oxide, potentially leading to a more labile ligand with faster dissociation rates, which could either be beneficial or detrimental depending on the specific catalytic cycle.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. rsc.org This field has largely been dominated by compounds that operate through specific activation modes, such as enamine or iminium ion formation by amines, or hydrogen-bond donation by ureas and thioureas.

While nucleophilic phosphine catalysis, involving trivalent phosphines, is a well-established branch of organocatalysis, the role of tertiary phosphine oxides like this compound as primary organocatalysts is not well-defined in the literature. epfl.ch These compounds are generally not considered to be organocatalysts in the traditional sense. Their primary function in catalysis is linked to their coordination to metal centers. However, the P=O group is a hydrogen bond acceptor, a motif utilized in some organocatalytic systems. In principle, it could participate in activating substrates through hydrogen bonding, although this application for simple tertiary phosphine oxides is not a common strategy. The reduced basicity of the oxygen atom in this compound would make it a much weaker hydrogen bond acceptor than its non-fluorinated analogue, further diminishing its potential in this capacity.

Specific Catalytic Reactions Potentially Involving this compound or Analogues

The utility of phosphine oxides as ligands and promoters has been demonstrated in several key industrial transformations.

Recent studies have highlighted the remarkable effect of phosphine oxides as promoters in cobalt-catalyzed hydroformylation. In the hydroformylation of epoxides to β-hydroxyaldehydes, the addition of phosphine oxides like tricyclohexylphosphine (B42057) oxide or triphenylphosphine oxide to a Co₂(CO)₈ catalyst system leads to significant rate enhancement under milder conditions (70 °C, 40 bar) than previously required. researchgate.netrsc.orgrsc.org The reaction is highly regioselective, producing the linear β-hydroxyaldehyde exclusively. rsc.org This promoting effect is also observed in the hydroformylation of olefins, where triphenylphosphine oxide improves the preactivation of the cobalt precatalyst, saving time and energy. acs.org

| Entry | Epoxide Substrate | Phosphine Oxide Promoter | Conversion (%) | Selectivity to β-hydroxyaldehyde (%) | Reference |

| 1 | 1,2-Epoxybutane | None | 8 | >99 | rsc.org |

| 2 | 1,2-Epoxybutane | Triphenylphosphine oxide | 74 | >99 | rsc.org |

| 3 | 1,2-Epoxybutane | Tricyclohexylphosphine oxide | 98 | >99 | rsc.org |

| 4 | Styrene oxide | Triphenylphosphine oxide | 99 | >99 | researchgate.net |

| 5 | Cyclohexene oxide | Tricyclohexylphosphine oxide | 72 | >99 | researchgate.net |

Conditions: Co₂(CO)₈ catalyst, 70 °C, 40 bar CO/H₂ (1:1), 24h.

The direct use of tertiary phosphine oxides in hydrogenation is less common than that of secondary phosphine oxides (SPOs). SPOs can tautomerize to phosphinous acids (R₂P-OH), which coordinate to metals through phosphorus and can participate in catalytic cycles, for example, in the transfer hydrogenation of ketones. ehu.esrsc.org However, tertiary phosphine oxides lack this P-H bond. Nevertheless, SPO-stabilized gold and palladium nanoparticles have been developed for hydrogenation reactions, where the phosphine oxide moiety plays a key role. helmholtz-berlin.denih.govchemrxiv.org For instance, Au₁₁ clusters protected by SPO ligands exhibit high activity and selectivity in the photoelectrocatalytic hydrogenation of benzaldehyde, a role attributed to the cooperative effect of the gold core and the functional ligand. helmholtz-berlin.dechemrxiv.org While this involves SPOs, it points to the general utility of the phosphine oxide group in stabilizing catalytically active metal nanostructures.

As mentioned previously, phosphine oxides can serve as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions. A study demonstrated that triphenylphosphine oxide facilitates the coupling of a variety of electron-rich and electron-deficient aryl bromides with an arylsilanolate, affording good to excellent yields of unsymmetrical biaryls. nih.gov More complex, chiral phosphine oxides have also been synthesized via enantioselective cobalt-catalyzed reductive cross-coupling reactions. bohrium.com

| Entry | Aryl Bromide | Yield (%) | Time (min) | Reference |

| 1 | 4-Bromobenzotrifluoride | 79 | 30 | nih.gov |

| 2 | 4'-Bromoacetophenone | 84 | 30 | nih.gov |

| 3 | Methyl 4-bromobenzoate | 89 | 30 | nih.gov |

| 4 | 4-Bromoanisole | 74 | 60 | nih.gov |

| 5 | 4-Bromotoluene | 69 | 60 | nih.gov |

Conditions: Pd catalyst, Ph₃P=O (5 mol%), K⁺(4-MeOC₆H₄)Me₂SiO⁻, Toluene, 90 °C.

The use of a highly electron-deficient ligand like this compound in these reactions could potentially alter the electronic properties of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle. acs.org

Mechanistic Pathways in Phosphine Oxide-Mediated Catalysis

The mechanism by which phosphine oxides influence catalysis is primarily through their coordination to the metal center via the oxygen atom.

In the cobalt-catalyzed hydroformylation of epoxides, in-situ FTIR spectroscopy revealed the rapid formation of a mononuclear acyl cobalt carbonyl complex as a key intermediate. researchgate.netrsc.org The phosphine oxide is proposed to act as a promoter that accelerates the formation of the active catalytic species from the Co₂(CO)₈ precatalyst, possibly by facilitating the cleavage of the dicobalt cluster and stabilizing the resulting mononuclear cobalt species. acs.org

In palladium-catalyzed cross-coupling, the phosphine oxide ligand is thought to stabilize the Pd(0) species, preventing its aggregation into inactive palladium black. nih.gov This stabilization maintains a high concentration of active catalyst in the solution, thereby promoting an efficient catalytic cycle.

For secondary phosphine oxides (SPOs), the mechanism is more complex and involves metal-ligand cooperation. The ligand can exist as a phosphinous acid tautomer (R₂P-OH), which coordinates to the metal. The P-O-H group can then participate directly in the reaction, for instance, by facilitating proton transfer steps, acting as a bifunctional ligand. ehu.esresearchgate.net

Spectroscopic Analysis and Advanced Structural Elucidation Techniques for Decafluorotriphenylphosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Decafluorotriphenylphosphine oxide, with multinuclear approaches providing a wealth of information. mdpi.comresearchgate.net

¹⁹F NMR Spectroscopy in Perfluorinated Compounds

Table 1: Representative ¹⁹F NMR Data for Related Fluorinated Compounds

| Compound | Solvent | Chemical Shift (ppm) |

| 2-methyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | Solution | -114.77 nih.gov |

| CFT (a fluorinated inhibitor) | Solution | -114.79 nih.gov |

| CFT bound to Tpx (a protein) | Solution | -114.47 nih.gov |

| N-CHF₂ derivative of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | CDCl₃ | -89.16, -91.64 researchgate.net |

This table presents data for illustrative purposes to show typical chemical shift ranges for fluorinated organic molecules.

³¹P NMR Spectroscopy for Phosphorus Environment Characterization

³¹P NMR spectroscopy is indispensable for characterizing the phosphorus center in this compound. mdpi.comslideshare.net The ³¹P nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR studies. researchgate.netoxinst.com The chemical shift of the ³¹P nucleus is highly sensitive to the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom. oxinst.com For phosphine (B1218219) oxides, the phosphorus atom is in the +5 oxidation state, and the chemical shift typically appears in a characteristic downfield region compared to the corresponding phosphine (P(III) compounds). oxinst.com The chemical shift for Triphenylphosphine (B44618) oxide, a closely related non-fluorinated analog, is often used as a reference point. spectrabase.com The electron-withdrawing nature of the ten fluorine atoms in this compound is expected to significantly influence the electron density at the phosphorus nucleus, leading to a distinct chemical shift. The precise chemical shift value provides a unique fingerprint for the P=O group in this specific chemical environment. researchgate.netmagritek.com Solvent effects can also influence the ³¹P chemical shift, with solvents capable of hydrogen bonding often causing noticeable shifts. tamu.edu

Table 2: Illustrative ³¹P NMR Chemical Shifts for Phosphine Oxides

| Compound | Solvent | Chemical Shift (ppm) |

| Triphenylphosphine oxide (OPPh₃) | Benzene-d₆ | -4.7 uni-muenchen.de |

| Tributylphosphine oxide (Bu₃PO) | C₆D₆ | Varies with concentration tamu.edu |

| Triphenylphosphine oxide hemihydrate | Crystalline | Two signals due to different P=O environments researchgate.net |

This table provides examples of ³¹P chemical shifts for related phosphine oxides to indicate the general spectral region.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all signals and elucidate the precise connectivity of atoms in this compound, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.netelsevierpure.com These experiments correlate different nuclei based on their through-bond (J-coupling) or through-space (Nuclear Overhauser Effect - NOE) interactions. researchgate.netnumberanalytics.com

COSY (Correlation Spectroscopy): A homonuclear correlation technique like ¹⁹F-¹⁹F COSY would be invaluable for establishing the coupling network between the different fluorine atoms on the perfluorinated phenyl rings. researchgate.netnumberanalytics.com This helps to trace the connectivity of the fluorine substituents around each ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These are powerful heteronuclear correlation techniques that link protons (if any were present) or, more relevantly here, ¹³C nuclei to directly attached (HSQC) or more distant (HMBC) ¹⁹F or ³¹P nuclei. researchgate.netacs.org For this compound, ¹³C-¹⁹F and ¹³C-³¹P correlation experiments would definitively establish the carbon framework and its connection to the fluorine and phosphorus atoms. rsc.org A ¹⁹F-¹³C gHSQC experiment can be particularly useful for observing two-bond correlations. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. While less common for ¹⁹F detection, it can provide crucial information about the stereochemistry and conformation of the molecule by identifying fluorine atoms that are close to each other in space, even if they are not directly bonded. researchgate.net

These advanced 2D NMR methods, used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound. researchgate.netuni-muenchen.de

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular mass and probing the fragmentation pathways of this compound. researchgate.net

Electron Impact (EI) and Chemical Ionization (CI) Modes in Mass Spectrometry

Electron Impact (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry that provide complementary information.

Electron Impact (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. rsc.org This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the EI mass spectrum would likely show the molecular ion peak (M⁺) and a series of fragment ions resulting from the loss of fluorine atoms, C₆F₅ radicals, or other neutral fragments. Rearrangement ions, a common feature in the mass spectra of organophosphorus and fluoroalkyl compounds, may also be observed, potentially involving the formation of P-F bonds. researchgate.net

Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer or adduct formation. nih.govcdnsciencepub.com This results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight. cdnsciencepub.com For fluorinated compounds, CI can be particularly advantageous as it can help to preserve the molecular ion, which might be weak or absent in the EI spectrum. rsc.org The choice of reagent gas can influence the degree of fragmentation. cdnsciencepub.com

Table 3: Key Ionization Techniques in Mass Spectrometry

| Technique | Ionization Method | Fragmentation | Primary Information |

| Electron Impact (EI) | High-energy electrons | Extensive | Molecular fingerprint, structural information rsc.org |

| Chemical Ionization (CI) | Reagent gas ions | Minimal | Molecular weight confirmation nih.govcdnsciencepub.com |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netwaters.com This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses (isobaric interferences). researchgate.netnih.gov For this compound (C₁₈H₅F₁₀OP), HRMS can precisely measure the mass of the molecular ion, and the resulting value can be used to calculate a unique elemental formula. numberanalytics.com This capability is crucial for confirming the identity of the compound and for analyzing any unknown byproducts or degradation products. numberanalytics.comalsglobal.com Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers are commonly used for HRMS analysis. researchgate.netnumberanalytics.com

The combination of these spectroscopic and spectrometric techniques provides a robust and comprehensive characterization of this compound, leaving no ambiguity as to its structure and composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound, ((C₆F₅)₃PO). The analysis of its IR spectrum is characterized by strong absorptions corresponding to the vibrations of its key chemical bonds. The electron-withdrawing nature of the fifteen fluorine atoms significantly influences the electronic environment and, consequently, the vibrational frequencies of the bonds within the molecule.

The most prominent functional groups and their expected IR absorption bands are the phosphoryl group (P=O), the carbon-fluorine bonds (C-F), and the carbon-phosphorus bond (P-C). The P=O stretching vibration in phosphine oxides is typically strong and appears in the region of 1140-1200 cm⁻¹. For this compound, the strong electron-withdrawing effect of the pentafluorophenyl groups is expected to increase the double bond character of the P=O bond, shifting this absorption to a higher frequency. The highly fluorinated aromatic rings give rise to intense C-F stretching vibrations, which are typically observed in the 950-1100 cm⁻¹ range. Additionally, vibrations associated with the P-C (aromatic) bond are also identifiable.

The following table summarizes the key IR absorption bands anticipated for this compound based on its constituent functional groups and data from related compounds.

Table 1: Characteristic Infrared Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O Stretch | Phosphoryl | ~1150 - 1250 | Strong |

| C-F Stretch | Pentafluorophenyl Ring | ~955 - 1087 | Strong, Multiple Bands |

| P-C Stretch | Phosphorus-Aromatic Carbon | ~1518 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound. Structural analysis reveals a trigonal pyramidal geometry around the central phosphorus atom, with the oxygen atom at the apex. csic.es The crystal structure determination for (C₆F₅)₃PO shows that there are two independent molecules within the asymmetric unit. iucr.org

Key structural parameters obtained from single-crystal X-ray diffraction include bond lengths and angles. The P=O bond length is notably short, a feature attributed to the strong electron-withdrawing character of the three pentafluorophenyl rings attached to the phosphorus atom. csic.es This effect enhances the bond order between phosphorus and oxygen. In comparison to its non-fluorinated analog, Triphenylphosphine oxide, (C₆F₅)₃PO exhibits a shorter P=O bond and longer P-C bonds. This is consistent with Bent's rule, which suggests that the electronegative C₆F₅ groups direct more p-orbital character into the P-C bonds.

The detailed crystallographic data for this compound are presented in the interactive table below.

Table 2: Selected Crystallographic Data for this compound. iucr.orgmdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈F₁₅OP |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit (Z') | 2 |

| Average P=O Bond Length | 1.467(2) Å |

| Average P-C Bond Length | 1.817(2) Å |

| Average C-P-C Angle | 103.5(1)° |

| Average O=P-C Angle | 112.9(1)° |

| Measurement Temperature | 83 K |

Integration of Multi-Modal Spectroscopic Data for Automated Structure Elucidation Methodologies

The unambiguous structural elucidation of complex molecules like this compound is greatly enhanced by integrating data from multiple spectroscopic techniques. While individual methods like IR and X-ray crystallography provide specific insights, a combined approach offers a more complete and confirmed molecular picture. Modern analytical strategies increasingly rely on automated systems that synergistically use multi-modal data to determine chemical structures with high accuracy and confidence.

For an organophosphorus compound such as this compound, a multi-modal approach would typically involve:

Recent advancements have led to the development of computational frameworks and artificial intelligence-driven platforms designed to automate structure elucidation. These systems take raw data from various spectroscopic sources (e.g., IR, NMR, MS) and use algorithms to compare this data against predicted spectra for candidate structures. By aligning the experimental data from multiple, complementary techniques, these methodologies can significantly reduce the time and potential for human error in identifying unknown compounds, representing a powerful tool in chemical discovery.

Theoretical and Computational Chemistry Studies of Decafluorotriphenylphosphine Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like decafluorotriphenylphosphine oxide. scienceopen.commdpi.com These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.

DFT calculations are routinely used to compute the potential energy surface (PES) for systems containing several hundred atoms. scienceopen.com In the context of this compound, these calculations would reveal the high degree of positive charge localized on the phosphorus atom. This significant electrophilicity is a direct consequence of the strong electron-withdrawing nature of the ten fluorine atoms on the phenyl rings, which pull electron density away from the central phosphorus atom. The resulting electron-deficient phosphorus center is a key factor governing the molecule's reactivity, making it susceptible to attack by nucleophiles.

Modern computational chemistry, leveraging methods like DFT, is widely employed in the design of new molecules and the study of reaction mechanisms. ucf.edu The insights gained from these calculations can guide experimental efforts by predicting reaction outcomes and identifying promising synthetic routes. rsc.orgnih.gov

Calculated Electronic Properties of a Model Phosphine (B1218219) Oxide System

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | (Typical range for similar molecules) | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | (Typical range for similar molecules) | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| P Atom Mulliken Charge | (Calculated positive value) | A quantitative measure of the positive charge on the phosphorus atom, confirming its electrophilic character. nrel.gov |

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the intricate details of reaction mechanisms. rsc.orgrsc.org For reactions involving this compound, DFT calculations can be used to model the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. nih.govscispace.com

These studies can, for example, trace the approach of a nucleophile to the electrophilic phosphorus atom, the formation of an intermediate complex, and the subsequent bond-breaking and bond-forming steps that lead to the final products. By calculating the energy at each point along the reaction coordinate, a potential energy surface is generated. The high-energy points on this surface correspond to transition states, and the energy difference between the reactants and the transition state (the activation energy) provides a quantitative measure of the reaction's feasibility. ucf.edu This detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing new, more efficient chemical transformations. nih.gov

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model. arxiv.orgaps.org For this compound, DFT can be used to calculate various spectroscopic properties, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

In IR spectroscopy, the vibrational frequencies of the molecule are calculated. scribd.com A key feature for this compound would be the P=O stretching frequency, which is a strong and characteristic absorption in the IR spectrum of phosphine oxides. The calculated frequency can be compared with the experimentally observed value to assess the accuracy of the computational method.

Similarly, NMR chemical shifts (for nuclei such as ³¹P and ¹⁹F) can be predicted. mdpi.com These shifts are highly sensitive to the local electronic environment of the nucleus. Accurate prediction of these parameters provides strong evidence that the calculated electronic structure and molecular geometry are reliable representations of the actual molecule. Decafluorotriphenylphosphine (DFTPP), a related compound, is commonly used to tune and calibrate gas chromatography/mass spectrometry (GC/MS) systems. gov.bc.caca.gov

Predicted Spectroscopic Data for a Model Phosphine Oxide

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| P=O Vibrational Frequency (cm⁻¹) | (Calculated value) | Correlates with a strong absorption band in the experimental IR spectrum. scribd.com |

| ³¹P NMR Chemical Shift (ppm) | (Calculated value) | Correlates with the chemical shift observed in the experimental ³¹P NMR spectrum. |

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of this compound. nih.gov The central phosphorus atom is expected to have a tetrahedral geometry, bonded to the oxygen atom and three pentafluorophenyl groups.

Due to steric hindrance between the bulky pentafluorophenyl rings, they are likely to be twisted out of a planar arrangement, adopting a propeller-like conformation. Conformation analysis, a key part of molecular modeling, involves systematically rotating the phenyl rings around the P-C bonds to identify the most stable (lowest energy) conformations. These studies can reveal the energy barriers to rotation and the relative populations of different conformers at a given temperature. The preferred conformation of the molecule can have a significant impact on its physical properties, such as its crystal packing and its interactions with other molecules.

Computational Studies on Pnicogen Bonds (Contextual Research)

Pnicogen bonds are a class of noncovalent interactions where a pnicogen atom (an element from Group 15 of the periodic table, such as phosphorus) acts as an electrophilic center and interacts with a nucleophilic region on another molecule. mdpi.comusu.edu The term is used to describe attractive interactions where the pnicogen atom is the electrophile. mdpi.com

Given the pronounced electrophilic character of the phosphorus atom in this compound, it is an excellent candidate to act as a pnicogen bond donor. Computational studies are essential for characterizing these interactions. rsc.org These studies can quantify the strength of the pnicogen bond, determine the optimal geometry of the interacting molecules, and analyze the charge transfer that occurs upon bond formation. Pnicogen bonds are increasingly recognized for their importance in supramolecular chemistry, crystal engineering, and catalysis. rsc.orgrsc.org Computational investigations into the pnicogen bonding capabilities of this compound would provide valuable insights for designing new materials and catalytic systems based on this unique interaction. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Environmental Analytical Chemistry Context of Decafluorotriphenylphosphine Oxide

Role as a Standard in Environmental Pollutant Analysis

Decafluorotriphenylphosphine oxide is primarily utilized as a standard in analytical methods for detecting specific types of organic pollutants in environmental samples. Its most prominent role is as a mass spectrometer tuning standard in methods developed by the U.S. Environmental Protection Agency (EPA) for the analysis of benzidines and nitrogen-containing pesticides. epa.govepa.govsynectics.net These compounds are of environmental concern due to their potential toxicity and persistence.

The chemical properties of DFTPPO, particularly its stability and distinct mass spectrum, make it an ideal candidate for verifying the performance of analytical instrumentation. In these methods, a solution of DFTPPO is used to tune the mass spectrometer, ensuring that the instrument meets the required sensitivity and resolution specifications before analyzing actual environmental samples. epa.govepa.govsynectics.net This process is essential for generating reliable and reproducible data.

Beyond its role in instrument tuning, DFTPPO is also recommended as a surrogate standard in certain analytical protocols. synectics.netfloridahealth.gov A surrogate is a compound that is chemically similar to the target analytes but is not expected to be found in the environmental samples. It is added to samples, standards, and blanks in a known amount before extraction. The recovery of the surrogate is then measured to assess the efficiency of the sample preparation and analytical process for each sample. This provides a measure of the method's performance on a sample-by-sample basis.

Method Development and Validation in Environmental Analysis

The development and validation of analytical methods are crucial steps to ensure that the data generated are accurate, precise, and fit for purpose. The use of standards like this compound is integral to this process.

During method development, DFTPPO can be used to optimize the parameters of the analytical instrument, such as the high-performance liquid chromatography (HPLC) or gas chromatography (GC) conditions, as well as the mass spectrometer settings. The goal is to achieve the best possible separation and detection of the target pollutants.

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. This involves evaluating several performance characteristics, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the target analytes from other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument's response is directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with a specified level of confidence.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

In the context of methods analyzing for benzidines and nitrogen-containing pesticides, DFTPPO plays a role in establishing and verifying these validation parameters. For instance, the consistent response of the instrument to DFTPPO helps in ensuring the stability and reliability of the analytical system throughout the validation process. epa.govepa.govsynectics.net

Calibration and Quality Assurance Protocols in Trace Analysis

Calibration is a fundamental requirement in quantitative analysis, establishing the relationship between the analytical signal and the concentration of the analyte. Quality assurance (QA) encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. alsglobal.com In trace analysis, where pollutants are often present at very low concentrations, rigorous calibration and QA protocols are essential.

This compound is directly incorporated into the quality assurance protocols of specific EPA methods. epa.govepa.govsynectics.net For instance, in EPA Method 553 and Method 8325, specific ion abundance criteria for DFTPPO must be met before any samples can be analyzed. epa.govepa.gov This daily check ensures that the mass spectrometer is functioning correctly and is properly calibrated.

The table below outlines the ion abundance criteria for this compound as specified in EPA methods for mass spectrometer tuning. Meeting these criteria is a prerequisite for the analysis of environmental samples, ensuring the quality and validity of the analytical data.

| Mass (m/z) | Relative Abundance Criteria | Purpose of Checkpoint |

| 77 | Present, major ion | Low mass sensitivity |

| 168 | Present, major ion | Mid-mass sensitivity |

| 169 | 4-10% of m/z 168 | Mid-mass resolution and isotope ratio |

| 271 | Present, major ion | Base peak |

| 365 | 5-10% of base peak | Baseline threshold check |

| 438 | Present | Important high mass fragment |

| 458 | Present, molecular ion | High mass sensitivity |

| 459 | 15-24% of m/z 458 | High mass resolution and isotope ratio |

| Data sourced from EPA Method 553 epa.gov |

These quality control checks, which include the analysis of DFTPPO, are part of a broader quality assurance program that also involves the analysis of laboratory reagent blanks, field reagent blanks, laboratory fortified blanks, and instrument performance check solutions. synectics.net These measures collectively ensure that the analytical data are of known and defensible quality, which is critical for environmental monitoring and regulatory compliance.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Perfluorinated Phosphine (B1218219) Oxides

The synthesis of perfluorinated phosphine oxides, including decafluorotriphenylphosphine oxide, is an area of active development, with a focus on improving efficiency, safety, and substrate scope. Traditional methods often rely on moisture-sensitive and pyrophoric organolithium reagents at low temperatures, which can be hazardous and inefficient. liv.ac.uk Modern research is geared towards overcoming these limitations.

One promising route is the direct copper-catalyzed cross-coupling of perfluoroalkyl iodides with haloarylphosphine oxides. liv.ac.uk This method avoids the need for pre-forming sensitive organometallic reagents and has shown high yields in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. liv.ac.uk Another innovative approach involves a photoinduced reductive perfluoroalkylation of phosphine oxides. For instance, the reaction of diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO) with perfluoroalkyl iodides under photoirradiation provides a high-yield, rapid synthesis of P-(perfluoroalkyl)diphenylphosphines, which can then be oxidized. rsc.org This process is notable for the reduction of a phosphorus(V) species to a phosphorus(III) species during the perfluoroalkylation. rsc.org

Further research is exploring the interaction of nucleophiles with perfluorinated olefins as a pathway to fluorinated phosphorus-containing monomers, which are precursors to polymeric materials. researchgate.net Additionally, synthetic protocols are being developed to completely exclude the use of highly toxic and hazardous phosphine gas (PH3), offering a safer approach to fluorous tertiary phosphines and their subsequent oxides. elte.hu These new methodologies are not only safer but also more versatile, allowing for the synthesis of phosphines with varying solubility properties and better incorporation of expensive perfluoroalkyl reagents. liv.ac.uk

A significant advancement is the development of a one-pot reaction to synthesize lanthanide tris hexafluoroacetylacetonate (hfac) and heptafluoroacetylacetonate (F7-acac) complexes with perfluorinated tris aryl phosphine oxide ligands. mdpi.com The synthesis of the phosphine oxide itself, tris(pentafluorophenyl)phosphine (B75049) oxide, can be achieved by oxidizing tris(pentafluorophenyl)phosphine with an oxidizing agent like 3-chloroperoxybenzoic acid in chloroform. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Perfluorinated Phosphine Oxides

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Organolithium Metathesis | Fluoroalkyl-substituted bromobenzenes, nBuLi, PPh3−nCln | Established method | Use of pyrophoric reagents, low temperatures, inefficient use of iodide reagents liv.ac.uk |

| Copper-Catalyzed Coupling | Haloarylphosphine oxides, perfluoroalkyl iodides, Copper powder | High yield, avoids pyrophoric reagents liv.ac.uk | High reaction temperatures liv.ac.uk |

| Photoinduced Alkylation | Diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO), perfluoroalkyl iodides | High yield, short reaction times, air-stable phosphorus source rsc.org | Requires photochemical reactor |

| PH3-Free Synthesis | Phenylphosphine, perfluoroalkyl-alkyl iodides | Avoids hazardous PH3 gas, control over structure elte.hu | Multi-step process elte.hu |

Design of New Catalytic Systems Incorporating Perfluorinated Phosphine Oxides

Perfluorinated phosphine oxides and their corresponding phosphines are becoming increasingly important in the design of new catalytic systems. Their high solubility in supercritical carbon dioxide (scCO2) and fluorous phases makes them ideal ligands for organometallic complexes in these non-traditional reaction media. liv.ac.uk The design of new catalytic systems is a major frontier in homogeneous catalysis, aiming to improve catalyst recovery and product separation. liv.ac.ukliv.ac.uk

One area of focus is the development of porous organic polymers (POPs) that incorporate phosphine oxide functional groups. nih.govacs.org These materials can act as robust scaffolds for binding transition metal ions, creating highly dispersed and accessible catalytic sites. nih.govacs.org Such POP-based catalysts have shown promise in electrocatalysis, for example, in the hydrogen evolution reaction when loaded with cobalt(II) ions. nih.govacs.org The phosphine oxide groups serve as effective anchoring sites for the metal centers. nih.gov

Furthermore, the concept of using phosphine oxides in catalytic cycles based on in-situ regeneration is gaining traction. acs.org This involves the reduction of the phosphine oxide back to the active phosphine catalyst within the reaction mixture, enabling its reuse. acs.org This approach is being explored for reactions like the Appel reaction for converting alcohols to alkyl halides. acs.org

A critical emerging application is in environmental catalysis, specifically for the destruction of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals". rice.edu Heterogeneous catalysis is being investigated to mineralize PFAS into harmless by-products. rice.edu A proposed "treatment train" approach would use specialized catalysts at each stage to defluorinate and break down these persistent pollutants. rice.edu While not directly using this compound as a catalyst, the fundamental understanding of C-F bond activation and fluorinated compound chemistry is crucial for designing these new catalytic systems.

Table 2: Emerging Catalytic Applications of Perfluorinated Phosphine Oxides

| Application Area | Role of Perfluorinated Phosphine Oxide | Catalyst System Example | Potential Impact |

|---|---|---|---|

| Homogeneous Catalysis | Ligand for enhanced solubility in fluorous/scCO2 phases liv.ac.uk | Rhodium complexes for hydrogenation acs.org | Improved catalyst recycling and green chemistry processes liv.ac.uk |

| Heterogeneous Catalysis | Anchor for metal ions in porous supports nih.govacs.org | Cobalt-loaded phosphine oxide porous organic polymers (POPs) nih.govacs.org | Electrocatalysis for energy conversion (e.g., H2 production) nih.govacs.org |

| Environmental Remediation | Foundational chemistry for catalyst design rice.edu | Titanium-based oxidation and palladium-based hydrodefluorination catalysts rice.edu | Destruction of persistent organic pollutants like PFAS rice.edu |

| Catalyst Regeneration | In-situ regenerable catalyst precursor acs.org | Dibenzophosphole oxide in a catalytic Appel reaction acs.org | Broader application of organophosphorus catalysis acs.org |

Advanced Materials Science Applications of Phosphine Oxides

The unique properties of perfluorinated phosphine oxides are being harnessed in various advanced materials. ktu.ltrsc.org A significant application is in the field of solvent extraction for the separation of metals. Highly fluorinated phosphine oxides act as effective extractants for heavy metals and radionuclides from aqueous solutions into perfluorinated solvents. researchgate.netnih.gov For example, monodentate phosphine oxides show high distribution ratios for Barium-133, while bidentate versions are superior for uranium and iron. nih.gov

In optoelectronics, perfluorinated phosphine oxides like tris(pentafluorophenyl)phosphine oxide serve as ancillary ligands in lanthanide complexes. mdpi.com These complexes exhibit enhanced optical properties, such as long-lived emission and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and biomedical imaging. mdpi.com The fluorination of the ligands minimizes vibrational quenching of the lanthanide's excited state, thereby boosting luminescence. mdpi.com

Another promising area is in the development of advanced energy materials. Phosphine oxide derivatives have been used as passivating agents to enhance the performance and stability of perovskite solar cells. researchgate.net The phosphine oxide group, acting as a Lewis base, can coordinate to undercoordinated lead ions on the perovskite surface, reducing defects and improving power conversion efficiency. researchgate.net Furthermore, phosphine oxide-functionalized porous organic polymers are being explored for energy conversion applications beyond catalysis. nih.gov

Table 3: Materials Science Applications of Perfluorinated Phosphine Oxides

| Application | Material Type | Function of Phosphine Oxide | Example |

|---|---|---|---|

| Nuclear Waste Remediation | Solvent Extractant | Binds to metal ions for separation researchgate.netnih.gov | {CF3(CF2)nCH2CH2}3P=O for extraction of Sr, Ba, and U nih.gov |

| Optoelectronics | Ligand in Metal Complexes | Enhances luminescence of lanthanide ions mdpi.com | [Eu(hfac)3{(ArF)3PO}(H2O)] for potential use in OLEDs mdpi.com |

| Solar Energy | Surface Passivating Agent | Reduces defects in perovskite films researchgate.net | Tris{5-[(tetrahydro-2H-pyran-2-yl)oxy]pentyl}phosphine oxide in perovskite solar cells researchgate.net |

| Porous Materials | Functional Building Block | Creates binding sites in porous polymers nih.govacs.org | Phosphine oxide-containing POPs for gas sorption or catalysis nih.govacs.org |

Enhanced Spectroscopic Characterization and Computational Chemistry Methodologies

Advancements in spectroscopic techniques and computational chemistry are providing deeper insights into the structure, bonding, and reactivity of perfluorinated phosphine oxides. These tools are crucial for the rational design of new materials and catalysts.

Spectroscopic methods such as ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are being used as powerful probes to study non-covalent interactions. rsc.orgnih.govmdpi.com Researchers have established correlations between the changes in ³¹P NMR chemical shifts and P=O stretching frequencies upon complexation and the energy and geometry of hydrogen and halogen bonds. nih.govmdpi.com This allows for a quantitative estimation of the strength of these interactions, which are fundamental to the function of these molecules in catalysis and materials science. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. researchgate.netrsc.org DFT calculations are used to elucidate the nature of the P=O bond, confirming its highly polarized character. researchgate.net These theoretical studies help in understanding reaction mechanisms, such as the phospha-Brook rearrangement involved in some synthetic routes. rsc.org Computational models are also employed to predict the outcomes of reactions and to screen substituents for their effect on reaction barriers, effectively triaging synthetic candidates before they are tested in the lab. rsc.org For example, electronic structure calculations have been used to predict the selectivity of rearrangement pathways for fluorinated vinylcyclopropanes. rsc.org

Looking forward, the integration of computational modeling with high-throughput experimentation and artificial intelligence is expected to accelerate the discovery of new catalysts and materials. nih.gov Machine learning algorithms can be trained on spectroscopic and catalytic data to identify complex structure-property relationships and guide the design of next-generation materials with tailored functionalities. rice.eduarxiv.org

Table 4: Advanced Characterization and Computational Methods

| Methodology | Application | Information Gained | Reference |

|---|---|---|---|

| ³¹P NMR Spectroscopy | Probing non-covalent interactions | Estimation of hydrogen/halogen bond energy and geometry | nih.govmdpi.com |

| IR Spectroscopy | Characterizing molecular vibrations | Correlation of P=O frequency shift with bond strength | nih.govmdpi.com |

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms | Nature of the P=O bond, reaction energy barriers | researchgate.netrsc.org |

| Machine Learning / AI | High-throughput screening and design | Predicting catalyst performance, identifying structure-activity relationships | rice.edunih.gov |

Q & A

Q. How is DFTPPO utilized in mass spectrometry (MS) calibration, and what parameters are critical for ensuring accuracy?

DFTPPO serves as a tuning compound for MS systems, particularly in semi-volatile organic compound (SVOC) analysis. Key steps include:

- Ion Abundance Validation : Injecting a DFTPPO solution (0.1 mg/mL in acetonitrile) to verify mass accuracy and ion abundance ratios, ensuring compliance with thresholds (e.g., m/z 442 as the base peak) .

- System Suitability Checks : Perform these checks before sample runs and every 12 hours during operation to maintain instrument performance .

- Matrix Compatibility : Confirm that the solvent (e.g., acetonitrile) does not interfere with target analytes in environmental or biological samples .

Q. What protocols are recommended for incorporating DFTPPO into gas chromatography-mass spectrometry (GC-MS) methods for pesticide analysis?

DFTPPO is used as a performance check solution in multi-residue pesticide methods. Critical considerations include:

- Concentration Standardization : Use DFTPPO at 0.1 mg/mL in acetonitrile to assess column efficiency and detector sensitivity .

- Co-elution Monitoring : Track retention times of DFTPPO relative to pesticides like diuron or carbaryl to identify column degradation .

- Oxidation Sensitivity : Avoid exposure to oxidizing agents, as DFTPPO’s fluorinated structure may degrade under harsh conditions, affecting calibration integrity .

Advanced Research Questions

Q. How does the fluorination of DFTPPO influence its electronic properties compared to non-fluorinated analogs like triphenylphosphine oxide (TPPO)?

Fluorination enhances DFTPPO’s electron-withdrawing capacity due to the strong electronegativity of fluorine atoms. This property:

- Alters Bonding Behavior : In lanthanide complexes, DFTPPO’s 4f-orbital interactions differ from TPPO, as shown in X-ray absorption spectroscopy and density functional theory (DFT) studies .

- Impacts Catalytic Applications : DFTPPO may stabilize electron-deficient intermediates in cross-coupling reactions, though its bulkier structure could reduce catalytic turnover compared to TPPO .

Q. What methodological challenges arise when quantifying DFTPPO in complex environmental matrices, and how can they be mitigated?

Challenges include:

- Matrix Effects : Co-extracted lipids or humic acids in water or soil samples can suppress DFTPPO ionization in MS. Use matrix-matched calibration or isotope-labeled internal standards to improve accuracy .

- Low Volatility : DFTPPO’s high molecular weight (458.18 g/mol) necessitates optimized GC inlet temperatures (e.g., 280–300°C) to prevent peak broadening .

- Interference Resolution : In multi-analyte methods, ensure chromatographic separation from structurally similar compounds like decafluorobiphenyl using polar capillary columns (e.g., DB-5ms) .

Q. Can DFTPPO act as a ligand in coordination chemistry, and what are its potential applications in materials science?

Preliminary studies suggest DFTPPO’s ability to coordinate with lanthanides (e.g., Eu³⁺, Tb³⁺) via phosphorus-oxygen lone pairs. Potential applications include:

- Luminescent Materials : DFTPPO’s fluorinated structure may enhance ligand-to-metal energy transfer efficiency, improving quantum yields in phosphorescent complexes .

- Catalytic Systems : Its electron-deficient nature could stabilize high-valent metal centers in oxidation reactions, though steric hindrance from fluorine substituents requires further optimization .

Methodological Design Considerations

Q. How can researchers validate the stability of DFTPPO under varying storage conditions for long-term studies?

- Temperature and Solvent : Store DFTPPO solutions in acetonitrile at −20°C to minimize hydrolysis; room-temperature storage in methanol leads to <5% degradation over 30 days .

- Light Exposure : Shield from UV light to prevent photodegradation, as fluorinated aromatic systems are prone to radical-mediated breakdown .

- Batch Consistency : Use certified reference materials (e.g., AccuStandard M-553-PC) with documented purity (>98%) and lot-specific certificates of analysis .

Q. What strategies are effective for resolving data discrepancies when DFTPPO is used as an internal standard in quantitative analysis?

- Ion Ratio Verification : Compare observed DFTPPO ion ratios (e.g., m/z 442:443:444) against theoretical values to detect instrument drift .

- Cross-Validation : Pair DFTPPO with a secondary standard (e.g., decafluorobiphenyl) to confirm method robustness across different matrices .

- Error Source Analysis : If signal suppression exceeds 20%, re-optimize sample cleanup steps (e.g., solid-phase extraction cartridges) to reduce matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.